3-Benzyl-1-cyclohexyl-1-methylthiourea
Description
3-Benzyl-1-cyclohexyl-1-methylthiourea is a thiourea derivative characterized by a benzyl group at the 3-position, a cyclohexyl group at the 1-position, and a methyl group adjacent to the thiourea moiety. Its molecular structure (C₁₅H₂₂N₂S) confers high lipophilicity due to the aromatic benzyl and bulky cyclohexyl substituents, which may influence its pharmacokinetic properties, such as membrane permeability and tissue distribution .
Properties
IUPAC Name |
3-benzyl-1-cyclohexyl-1-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-17(14-10-6-3-7-11-14)15(18)16-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPPUVCZNOIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-cyclohexyl-1-methylthiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction proceeds through the nucleophilic attack of the amines on the isothiocyanate group, leading to the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-cyclohexyl-1-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Halogenated or alkoxylated thiourea derivatives
Scientific Research Applications
3-Benzyl-1-cyclohexyl-1-methylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-cyclohexyl-1-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern of 3-Benzyl-1-cyclohexyl-1-methylthiourea differentiates it from nitrosoureas and other thiourea derivatives. Key comparisons include:
| Property | This compound | 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | 1-Methyl-1-nitrosourea |
|---|---|---|---|
| Molecular Weight | 262.42 g/mol | 214.05 g/mol | 117.11 g/mol |
| logP (Lipophilicity) | Estimated >3.5 (high) | 1.8–2.2 | 0.5–1.0 |
| Ionization at Physiological pH | Non-ionized | Non-ionized | Partially ionized |
| Key Substituents | Benzyl, cyclohexyl, methyl | Chloroethyl, nitroso | Nitroso, methyl |
The high lipophilicity of this compound may enhance blood-brain barrier penetration compared to BCNU, aligning with evidence that lipophilic, non-ionized compounds show efficacy against intracerebral tumors .
Mechanism of Action
Nitrosoureas like BCNU act as alkylating agents, generating reactive chloroethyl intermediates that crosslink DNA . In contrast, thioureas may exhibit distinct mechanisms, such as metal chelation or inhibition of enzymes like thioredoxin reductase. The benzyl and cyclohexyl groups in this compound could modulate target binding or stability, but specific mechanistic data are unavailable in the provided evidence.
Pharmacokinetics and Toxicity
BCNU exhibits delayed hematopoietic toxicity due to its prolonged suppression of bone marrow activity . However, these hypotheses require experimental validation.
Antitumor Activity
BCNU demonstrated activity against intracerebral L1210 leukemia in preclinical models and various human tumors in clinical trials .
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